4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
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Overview
Description
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through several methods. One common approach involves the reaction of 3,4-diaminopyridine with cyclopentanone under acidic conditions to form the desired imidazo[4,5-C]pyridine ring system . The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as an inhibitor of cyclin-dependent kinases (CDKs) and factor Xa, which are involved in cell cycle regulation and blood coagulation, respectively .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-C]pyridine: Shares a similar core structure but lacks the cyclopentyl group.
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopentyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H17N3/c1-2-4-8(3-1)10-11-9(5-6-12-10)13-7-14-11/h7-8,10,12H,1-6H2,(H,13,14) |
InChI Key |
ZPTPZVQGLAAQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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